molecular formula C17H19NO4 B12321855 (3R)-7-Methoxy-1,2-didehydrocrinan-3-ol

(3R)-7-Methoxy-1,2-didehydrocrinan-3-ol

Cat. No.: B12321855
M. Wt: 301.34 g/mol
InChI Key: VXTCKUJRGBGTEH-UHFFFAOYSA-N
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Description

(3R)-7-Methoxy-1,2-didehydrocrinan-3-ol is a crinan-type alkaloid characterized by a tetracyclic benzopyrano-phenanthridine core. Its structure includes a methoxy group at position 7, a hydroxyl group at position 3 (in the R-configuration), and a conjugated double bond between positions 1 and 2. This compound is part of the Amaryllidaceae alkaloid family, which is biosynthetically derived from tyrosine and phenylalanine precursors.

Properties

IUPAC Name

9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-15-11-8-18-5-4-17(3-2-10(19)6-14(17)18)12(11)7-13-16(15)22-9-21-13/h2-3,7,10,14,19H,4-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTCKUJRGBGTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CN3CCC4(C3CC(C=C4)O)C2=CC5=C1OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-7-Methoxy-1,2-didehydrocrinan-3-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of specific reagents and catalysts to facilitate the formation of the crinane ring structure. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of (3R)-7-Methoxy-1,2-didehydrocrinan-3-ol may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions: (3R)-7-Methoxy-1,2-didehydrocrinan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce additional functional groups into the molecule.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs of the original compound.

Scientific Research Applications

(3R)-7-Methoxy-1,2-didehydrocrinan-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth and proliferation.

    Industry: In industrial applications, (3R)-7-Methoxy-1,2-didehydrocrinan-3-ol is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-7-Methoxy-1,2-didehydrocrinan-3-ol involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • The C7 methoxy group in the target compound distinguishes it from crinine and buphanidrine, which lack or have methoxy groups at alternative positions. This substitution may influence lipophilicity and receptor binding.
  • Stereochemistry at C3 : The R-configuration aligns with buphanidrine but contrasts with crinine’s S-configuration, affecting chiral interactions in biological systems.

Spectroscopic and Chromatographic Differentiation

NMR Spectroscopy

  • Methoxy Group : The singlet at δ 3.35 in the target compound’s ¹H-NMR spectrum is absent in crinine but present in buphanidrine (δ 3.30–3.40). However, buphanidrine’s methoxy resides at C8, leading to distinct <sup>13</sup>C shifts (C7-OCH3 vs. C8-OCH3) .
  • Double Bond Effects : The Δ<sup>1,2</sup> conjugation in (3R)-7-Methoxy-1,2-didehydrocrinan-3-ol produces deshielded protons (δ 5.85–6.20), unlike saturated crinan analogs .

Mass Spectrometry

  • The molecular ion [M+H]<sup>+</sup> for the target compound (m/z ~316) differs from crinine (m/z ~288) due to the additional methoxy group and double bond .

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